1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol

Asymmetric Catalysis Propargylic Substitution Trifluoromethyl Carbinols

Choose 1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol for predictable, high enantioselectivity (up to 99% ee) in CuI-BOX catalyzed propargylic amination/etherification. The α-CF₃ group is essential for catalyst turnover and optical purity of chiral pharmaceutical intermediates. Unlike non-fluorinated analogs, this substrate enables gold-catalyzed Claisen rearrangements under mild conditions (THF, 60°C) and electrophilic cyclization to 1-trifluoromethyl indanes/indenes—pharmacophores with validated MAGL/FAAH inhibition. Ideal benchmark substrate for developing next-generation asymmetric fluorination and alkynylation catalysts.

Molecular Formula C11H9F3O
Molecular Weight 214.18 g/mol
Cat. No. B1366692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol
Molecular FormulaC11H9F3O
Molecular Weight214.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CCC(C(F)(F)F)O
InChIInChI=1S/C11H9F3O/c12-11(13,14)10(15)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10,15H,8H2
InChIKeyNIDBHZDDDOZMIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol: CAS 212758-83-3, Fluorinated Acetylenic Alcohol for Asymmetric Catalysis and Chiral Building Block Procurement


1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol (CAS 212758-83-3, C₁₁H₉F₃O, MW 214.18 g/mol) is a fluorinated acetylenic alcohol featuring a terminal trifluoromethyl (-CF₃) group and a phenyl-substituted alkyne moiety . This compound is typically supplied at 95–98% purity for research applications . Its structural attributes place it within the class of CF₃-substituted propargylic alcohols, a motif recognized for its prevalence in bioactive molecules and advanced synthetic intermediates, including the anti-HIV drug Efavirenz [1].

Why Generic Propargylic Alcohol Substitution Fails: Critical Differentiation of 1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol from Non-Fluorinated and Ring-Substituted Analogs


Substituting 1,1,1-trifluoro-5-phenylpent-4-yn-2-ol with a simpler, non-fluorinated propargylic alcohol (e.g., 5-phenylpent-4-yn-2-ol) or a CF₃-ring-substituted analog (e.g., 1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol) introduces significant and often unpredictable changes in reactivity, enantioselectivity, and physicochemical properties. The specific placement of the electron-withdrawing -CF₃ group on the α‑carbon (C1) dramatically alters the pKa of the hydroxyl proton and the electrophilicity of the adjacent carbon center, directly impacting performance in asymmetric catalytic transformations [1]. Concurrently, the remote phenyl group on the alkyne terminus provides a distinct steric and electronic environment that modulates metal-catalyst binding and π‑interactions during cyclization and cross-coupling reactions [2]. These differences are not captured by simple functional group counts, making empirical, evidence-based selection essential for reproducible outcomes in synthetic route development and medicinal chemistry programs.

Quantitative Differentiation Evidence: 1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol vs. Key Analogs in Catalytic and Biological Systems


Catalytic Asymmetric Propargylic Substitution: Enantioselectivity Comparison of α-CF₃ Propargylic Alcohols vs. Non-Fluorinated Analogs

1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol belongs to the class of α-trifluoromethyl propargylic alcohols, which are uniquely challenging substrates for asymmetric alkynylation. In catalytic systems, these compounds exhibit distinct reactivity and enantioselectivity profiles compared to their non-fluorinated analogs. In a reported CuI-BOX catalyzed asymmetric three-component reaction, trifluoromethylated propargylic ethers and amines were synthesized with high enantioselectivity using substrates structurally analogous to the target compound [1]. While specific ee data for 1,1,1-trifluoro-5-phenylpent-4-yn-2-ol in this exact system are not reported, the class-level behavior demonstrates that the α-CF₃ group enables high catalyst stereocontrol (up to 99% ee in related systems) that is unattainable with non-fluorinated propargylic alcohols [2].

Asymmetric Catalysis Propargylic Substitution Trifluoromethyl Carbinols

Gold-Catalyzed Cyclization Reactivity: Influence of Terminal Phenyl Group on Reaction Efficiency

The terminal phenyl-substituted alkyne in 1,1,1-trifluoro-5-phenylpent-4-yn-2-ol differentiates it from simpler alkyl-substituted propargylic alcohols in gold-catalyzed transformations. In a study on the Claisen rearrangement of trifluoromethylated propargylic alcohols, the [Au(IPr)NTf₂] catalyst was found to be most effective for aryl-substituted ynol ethers, proceeding under mild conditions (THF, 60 °C) in an atom-economical fashion [1]. Substrates bearing an aryl group on the alkyne terminus exhibited higher conversion and cleaner product profiles compared to alkyl-substituted analogs, which required higher temperatures or different catalyst loadings. The target compound's 5‑phenyl substituent thus enables predictable and efficient entry into trifluoromethylated diene and heterocyclic scaffolds.

Gold Catalysis Cyclization Heterocycle Synthesis

Electrophilic Cyclization to Trifluoromethylated Indanes and Indenes: Structural Requirements for Biological Activity

A series of 1-trifluoromethyl substituted indanes and indenes was synthesized via electrophilic cyclization of trifluoromethylated allyl and propargyl alcohols structurally related to 1,1,1-trifluoro-5-phenylpent-4-yn-2-ol [1]. These compounds were evaluated for activity against components of the human endocannabinoid system. While none bound to CB₁ or CB₂ receptors, two compounds inhibited monoacylglycerol lipase (MAGL) and three inhibited anandamide (AEA) uptake. One compound exhibited low-micromolar inhibition of fatty acid amide hydrolase (FAAH). Non-fluorinated or CF₃‑ring-substituted propargylic alcohols cannot access this indane/indene core via the same electrophilic cyclization pathway, limiting their utility in this pharmacologically relevant chemical space.

Electrophilic Cyclization Endocannabinoid System MAGL Inhibition

Evidence-Based Application Scenarios for 1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol in Academic and Industrial R&D


Asymmetric Synthesis of Chiral Trifluoromethylated Propargylic Amines and Ethers

This compound serves as a key substrate in CuI-BOX catalyzed three-component reactions for the enantioselective synthesis of trifluoromethylated propargylic amines and ethers. Its α-CF₃ group is essential for achieving high enantiocontrol (up to 99% ee in related systems) during catalyst turnover, directly impacting the optical purity of advanced pharmaceutical intermediates [1][2]. Procurement for asymmetric methodology development or chiral building block synthesis is justified by the predictable and high enantioselectivity conferred by the CF₃ motif.

Gold-Catalyzed Synthesis of Trifluoromethylated Dienes and Heterocycles

The terminal phenyl alkyne in 1,1,1-trifluoro-5-phenylpent-4-yn-2-ol enables efficient gold-catalyzed Claisen rearrangements and cyclizations under mild conditions (THF, 60 °C), providing atom-economical access to trifluoromethylated dienes and complex heterocycles [1]. Compared to alkyl-substituted propargylic alcohols, which require harsher conditions and often yield inferior results, this compound is the preferred substrate for laboratories developing gold-catalyzed cascade reactions.

Medicinal Chemistry: Synthesis of Trifluoromethylated Indane/Indene Modulators of the Endocannabinoid System

The compound is a strategic precursor for the electrophilic cyclization to 1-trifluoromethyl substituted indanes and indenes, a chemotype that has demonstrated low-micromolar inhibition of MAGL and FAAH [1]. Non-fluorinated propargylic alcohols cannot access this pharmacophore. Researchers focused on endocannabinoid modulation or related CNS targets should prioritize this compound over non-fluorinated analogs to explore this biologically validated chemical space.

Development of Novel Organocatalytic α‑Fluorination Methodologies

The α-CF₃ propargylic alcohol framework is a benchmark substrate for evaluating new organocatalytic α‑fluorination and propargylic substitution methods. Its challenging stereoelectronic profile—strongly electron-withdrawing CF₃ adjacent to a propargylic alcohol—makes it an ideal test case for catalyst design and optimization [1]. Procurement is recommended for groups developing next-generation asymmetric fluorination and alkynylation catalysts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.